molecular formula C11H8N2O2 B1307476 4-(Pyrazin-2-yloxy)benzaldehyde CAS No. 866156-93-6

4-(Pyrazin-2-yloxy)benzaldehyde

Cat. No. B1307476
CAS RN: 866156-93-6
M. Wt: 200.19 g/mol
InChI Key: CVXVCLKXSLVETE-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.2 . It has been extensively studied in scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2O2/c14-8-9-1-3-10(4-2-9)15-11-7-12-5-6-13-11/h1-8H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.2 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Catalysis and Organic Synthesis

  • ZnO-beta Zeolite as a Catalyst: A study by Katkar et al. (2011) demonstrates the use of ZnO-beta zeolite as an inexpensive and effective catalyst for the synthesis of 4H-Benzo[b]pyrans via condensation of benzaldehyde, malononitrile, and dimedone. This process is notable for its good to excellent yields, short reaction time, and the recyclability of the catalytic material (Katkar et al., 2011).
  • CuI-Catalyzed Intramolecular Oxa-DielsAlder Reaction: Another significant application is highlighted by Javan Khoshkholgh et al. (2012), where the CuI-catalyzed intramolecular oxa-DielsAlder reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one was described. The reaction showcased remarkable chemoselectivity, yielding pyranones with high agreement between theoretical and experimental evidences (Javan Khoshkholgh et al., 2012).

Medicinal Chemistry and Bioactivity Studies

  • Synthesis and Bioactivity of Sulfonamides: Gul et al. (2016) synthesized a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes. These compounds were evaluated for cytotoxicity, tumor-specificity, and as carbonic anhydrase inhibitors, with some derivatives showing promising cytotoxic activities and strong inhibition of human cytosolic isoforms (Gul et al., 2016).

Synthetic Methodologies

  • One-Pot, Three-Component Synthesis: Heravi et al. (2009) reported a one-pot, three-component synthesis of 4H-Pyrans using Cu(II) oxymetasilicate as an efficient and reusable catalyst. The procedure offers better yields, short reaction times, and mild conditions, enhancing the reusability of the catalyst (Heravi et al., 2009).

properties

IUPAC Name

4-pyrazin-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-8-9-1-3-10(4-2-9)15-11-7-12-5-6-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXVCLKXSLVETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394286
Record name 4-(Pyrazin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866156-93-6
Record name 4-(Pyrazin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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